molecular formula C18H31NO2 B1673603 Ketocainol CAS No. 7488-92-8

Ketocainol

Cat. No.: B1673603
CAS No.: 7488-92-8
M. Wt: 293.4 g/mol
InChI Key: DBQHPYODCJJUAP-UHFFFAOYSA-N
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Description

Ketocainol is a chemical compound known for its antiarrhythmic and anesthetic properties. It is a racemic mixture with the molecular formula C18H31NO2 and a molecular weight of 293.4442. This compound is used in various medical applications due to its ability to stabilize heart rhythms and provide local anesthesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketocainol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with diisopropylamine and ethylene oxide. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketocainol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ketocainol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Used in the treatment of cardiac arrhythmias and as a local anesthetic in surgical procedures.

    Industry: Employed in the production of pharmaceuticals and other chemical products

Mechanism of Action

Ketocainol exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on sodium channels in cardiac cells, stabilizing the cell membrane and preventing abnormal electrical activity. This action helps to maintain normal heart rhythms and prevent arrhythmias. Additionally, this compound’s anesthetic effects are due to its ability to block nerve signal transmission by inhibiting sodium channels in nerve cells .

Comparison with Similar Compounds

Ketocainol is unique compared to other similar compounds due to its dual action as both an antiarrhythmic and anesthetic agent. Similar compounds include:

This compound’s combination of properties makes it a versatile compound in both medical and research applications.

Properties

CAS No.

7488-92-8

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol

InChI

InChI=1S/C18H31NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15,17,20H,6,9,12-13H2,1-5H3

InChI Key

DBQHPYODCJJUAP-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O

Canonical SMILES

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ketocainol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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